molecular formula C17H14ClNO B15063909 4-Chloro-6-ethoxy-2-phenylquinoline CAS No. 860197-69-9

4-Chloro-6-ethoxy-2-phenylquinoline

Cat. No.: B15063909
CAS No.: 860197-69-9
M. Wt: 283.7 g/mol
InChI Key: MVYUKOCECHDADL-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-phenylquinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 4, an ethoxy group at position 6, and a phenyl group at position 2. Its molecular formula is C₁₇H₁₄ClNO, with a molecular weight of 295.75 g/mol. The ethoxy group enhances solubility in organic solvents, while the chlorine and phenyl substituents influence electronic properties and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the tunable reactivity of the quinoline scaffold.

Properties

CAS No.

860197-69-9

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

4-chloro-6-ethoxy-2-phenylquinoline

InChI

InChI=1S/C17H14ClNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

MVYUKOCECHDADL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-ethoxy-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant .

Chemical Reactions Analysis

4-Chloro-6-ethoxy-2-phenylquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-ethoxy-2-phenylquinoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research applications . . This makes this compound a valuable compound for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit efflux pumps in bacteria, which can enhance the efficacy of antibiotics . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis:

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline
  • Substituents : 6-Cl, 2-(4-MeOPh), 4-Ph.
  • Key Differences: The chloro group at position 6 (vs. position 4 in the target compound) and a methoxyphenyl group at position 2 (vs. phenyl) alter electron distribution.
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline
  • Substituents : 6-Cl, 3-COOEt, 2-Me, 4-Ph.
  • Key Differences : The ethoxycarbonyl group at position 3 introduces a polar ester functionality, increasing hydrogen-bonding capacity compared to the ethoxy group in the target compound. The methyl group at position 2 reduces steric hindrance.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Substituents : 2-(4-ClPh), 4-(3,4-diMeOPh), 6-OMe, 3-Me.
  • Key Differences : Multiple methoxy groups enhance electron-donating effects, while the 3-methyl group may hinder rotational freedom, affecting crystal packing.
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid
  • Substituents : 6-Cl, 2-(4-EtOPh), 4-COOH.
  • Key Differences : The carboxylic acid at position 4 enables salt formation and hydrogen bonding, contrasting with the chloro group in the target compound. This derivative is used in organic electronics due to its conjugated system.

Physical and Spectral Properties

Compound Name Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
4-Chloro-6-ethoxy-2-phenylquinoline Not reported Expected C-Cl stretch (750 cm⁻¹), aromatic C-H (3050 cm⁻¹)
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline Not reported Methoxy C-O stretch (1250 cm⁻¹), aromatic protons (δ 7.2–8.5 ppm)
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 283 Ethyl CH₃ (δ 1.3 ppm), methoxy (δ 3.8 ppm)
4-Chloro-6,7-dimethoxyquinoline 130–131 Methoxy peaks (δ 4.03–4.04 ppm), aromatic protons (δ 7.3–8.6 ppm)

Notes: The higher melting point of 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (283°C) compared to dimethoxy analogs (130°C) suggests enhanced crystallinity due to ethyl and methyl substituents.

Biological Activity

4-Chloro-6-ethoxy-2-phenylquinoline is a compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The molecular formula of this compound is C17H16ClN. The structure features a quinoline core with an ethoxy group at the 6-position and a chlorine atom at the 4-position, which enhances its biological activity.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .

Compound Activity Target Organism
This compoundAntibacterialMultidrug-resistant S. aureus
Derivative AAntibacterialE. coli
Derivative BAntifungalCandida albicans

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties by interfering with cellular processes involved in tumor growth. For instance, studies have shown that certain analogues can inhibit cancer cell proliferation significantly, with IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .

The mechanism of action for this compound involves interference with the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in enhancing biological activity. For example:

  • Chlorine Substitution : The presence of chlorine at the 4-position is crucial for antibacterial activity.
  • Ethoxy Group : The ethoxy substituent at the 6-position contributes to the compound's lipophilicity, enhancing cell membrane penetration.
  • Phenyl Group : The phenyl group at the 2-position plays a significant role in modulating cytotoxicity and selectivity towards cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives of this compound against different cancer cell lines, including COLO205 (colorectal cancer) and H460 (lung cancer). The results indicated that modifications to the phenyl group significantly affected anticancer potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings confirmed its potential as a lead compound for developing new antibiotics targeting resistant infections .

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